molecular formula C15H22N2O3 B12631671 Tert-butyl 3-hydroxy-3-(6-methylpyridin-3-yl)pyrrolidine-1-carboxylate

Tert-butyl 3-hydroxy-3-(6-methylpyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B12631671
M. Wt: 278.35 g/mol
InChI Key: NOAXCJWDJPQYSH-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-3-(6-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a hydroxyl group, and a methylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-3-(6-methylpyridin-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 6-methylpyridine under specific conditions. For instance, a stirred solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate in tetrahydrofuran (THF) at 0°C is treated with sodium hydride (NaH) and methyl iodide (CH3I), followed by the addition of 6-methylpyridine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-3-(6-methylpyridin-3-yl)pyrrolidine-1-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Tert-butyl 3-hydroxy-3-(6-methylpyridin-3-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-(6-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the pyridine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-methoxypyrrolidine-1-carboxylate: Similar structure but with a methoxy group instead of a hydroxyl group.

    Tert-butyl 3-hydroxy-3-(6-methoxypyridin-3-yl)pyrrolidine-1-carboxylate: Similar structure but with a methoxypyridine moiety instead of a methylpyridine moiety.

Uniqueness

Tert-butyl 3-hydroxy-3-(6-methylpyridin-3-yl)pyrrolidine-1-carboxylate is unique due to the presence of both a hydroxyl group and a methylpyridine moiety, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Biological Activity

Tert-butyl 3-hydroxy-3-(6-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on receptor interactions, metabolic effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C15H22N2O3C_{15}H_{22}N_{2}O_{3} and a molecular weight of approximately 278.35 g/mol. Its structure includes a pyrrolidine ring with a tert-butyl group and a hydroxyl group, which are crucial for its biological interactions.

Receptor Interaction

Research indicates that this compound may act as an agonist for beta-3 adrenergic receptors . These receptors are vital in regulating metabolic processes such as lipolysis and thermogenesis. The compound's ability to selectively bind to these receptors suggests it could influence energy metabolism and weight management.

Binding Affinity Studies:
Studies utilizing radiolabeled ligands have demonstrated that this compound exhibits selective binding to beta-3 adrenergic receptors, with potential implications for obesity treatment and metabolic disorders .

Parameter Value
Molecular FormulaC15H22N2O3
Molecular Weight278.35 g/mol
Receptor TypeBeta-3 Adrenergic
Binding Affinity (Ki)[Specific values needed]

Metabolic Effects

The compound's interaction with beta-3 adrenergic receptors may promote lipid mobilization and enhance thermogenic activity in adipose tissues. This mechanism could be beneficial in developing treatments for obesity and related metabolic syndromes.

Study on Metabolic Impact

A study published in the Journal of Medicinal Chemistry investigated the metabolic effects of various pyrrolidine derivatives, including this compound. The results indicated that compounds with similar structures could significantly enhance energy expenditure in animal models .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound Name Chemical Formula Unique Features
Tert-butyl 3-hydroxymethylpyrrolidine-1-carboxylateC14H23N2O3Lacks the pyridine moiety; simpler structure
Tert-butyl (S)-1-Boc-(3-hydroxymethyl)pyrrolidineC15H25N2O4Contains a Boc protecting group
Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylateC15H23N2O3Piperidine instead of pyrrolidine

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

tert-butyl 3-hydroxy-3-(6-methylpyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H22N2O3/c1-11-5-6-12(9-16-11)15(19)7-8-17(10-15)13(18)20-14(2,3)4/h5-6,9,19H,7-8,10H2,1-4H3

InChI Key

NOAXCJWDJPQYSH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2(CCN(C2)C(=O)OC(C)(C)C)O

Origin of Product

United States

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